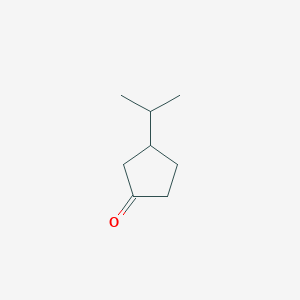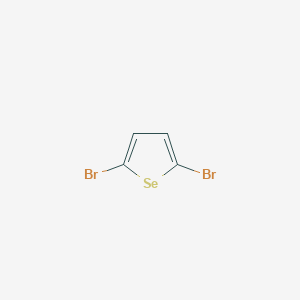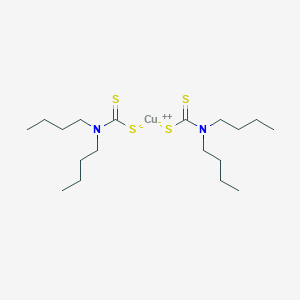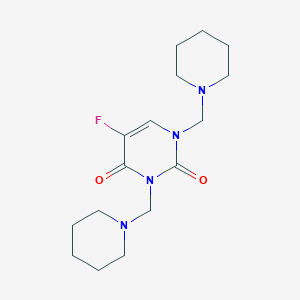
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- have been studied extensively. The compound has been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development. Additionally, the compound has been shown to have good solubility in water, which is important for its potential use in clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- for lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer and neuroprotective properties, making it a potential candidate for drug development. Additionally, the compound has low toxicity and good bioavailability, which are important factors for drug development.
However, there are also limitations to the use of this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, the compound may have off-target effects that need to be further explored.
Direcciones Futuras
There are several potential future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)-. One potential direction is the further exploration of its mechanism of action. Understanding the precise mechanism by which the compound works could lead to the development of more effective drugs.
Another potential direction is the development of new derivatives of the compound. By modifying the structure of the compound, it may be possible to enhance its therapeutic properties or reduce its off-target effects.
Finally, the compound could be further studied for its potential use in combination therapies. Combining 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- with other drugs may lead to more effective treatments for various diseases.
Conclusion
In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is a compound that has potential therapeutic applications in the treatment of various diseases. The compound has been studied extensively, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented. Further research is needed to fully understand the potential of this compound and its derivatives for drug development.
Métodos De Síntesis
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- involves several steps. The first step involves the reaction of 5-fluoro-2,4-dichloropyrimidine with piperidine to form 5-fluoro-2,4-dichloro-6-(1-piperidinyl) pyrimidine. The second step involves the reaction of the intermediate product with diethyl oxalate to form 5-fluoro-1,3-bis(1-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione. The compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been studied extensively for its anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
111971-32-5 |
|---|---|
Nombre del producto |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- |
Fórmula molecular |
C16H25FN4O2 |
Peso molecular |
324.39 g/mol |
Nombre IUPAC |
5-fluoro-1,3-bis(piperidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25FN4O2/c17-14-11-20(12-18-7-3-1-4-8-18)16(23)21(15(14)22)13-19-9-5-2-6-10-19/h11H,1-10,12-13H2 |
Clave InChI |
QIMMTQIJERQUPP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C=C(C(=O)N(C2=O)CN3CCCCC3)F |
SMILES canónico |
C1CCN(CC1)CN2C=C(C(=O)N(C2=O)CN3CCCCC3)F |
Sinónimos |
5-Methyl-1,3-bis-piperidin-1-ylmethyl-1H-pyrimidine-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



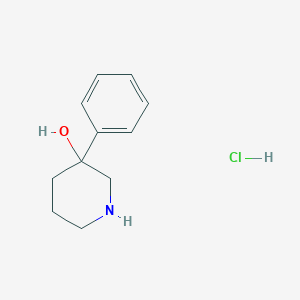
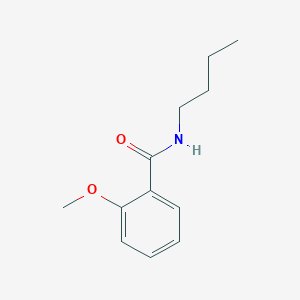
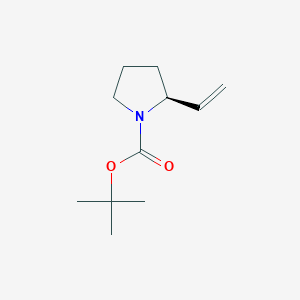
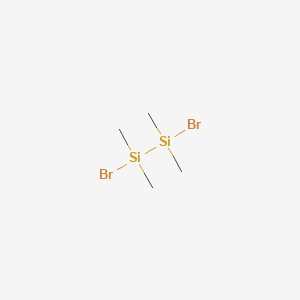
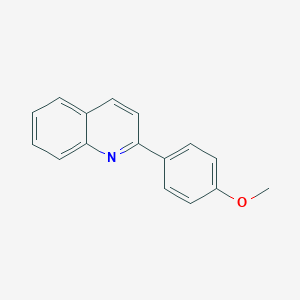
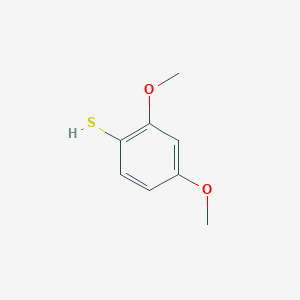
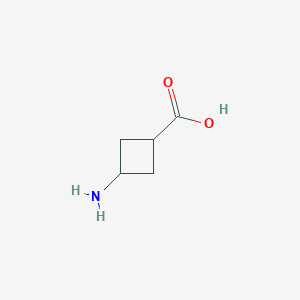
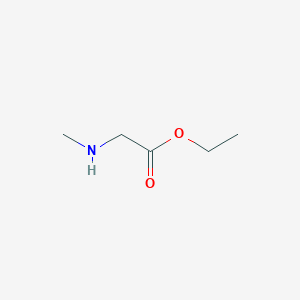
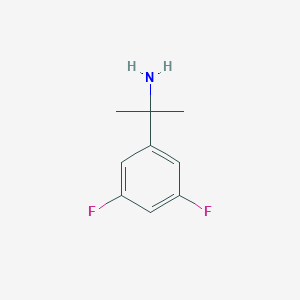
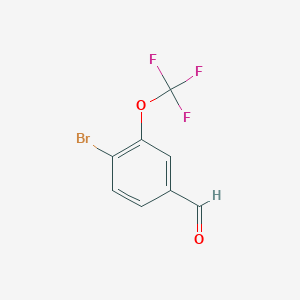
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)
